molecular formula C18H28N2O4 B4924236 3-[1-[[5-(Hydroxymethyl)furan-2-yl]methyl]piperidin-4-yl]-1-morpholin-4-ylpropan-1-one

3-[1-[[5-(Hydroxymethyl)furan-2-yl]methyl]piperidin-4-yl]-1-morpholin-4-ylpropan-1-one

Cat. No.: B4924236
M. Wt: 336.4 g/mol
InChI Key: MVLWAIOTFMGUOE-UHFFFAOYSA-N
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Description

3-[1-[[5-(Hydroxymethyl)furan-2-yl]methyl]piperidin-4-yl]-1-morpholin-4-ylpropan-1-one is a complex organic compound with a unique structure that includes a furan ring, a piperidine ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-[[5-(Hydroxymethyl)furan-2-yl]methyl]piperidin-4-yl]-1-morpholin-4-ylpropan-1-one typically involves multiple steps, starting with the preparation of the furan ring, followed by the introduction of the piperidine and morpholine rings. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

3-[1-[[5-(Hydroxymethyl)furan-2-yl]methyl]piperidin-4-yl]-1-morpholin-4-ylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield furan-2-carboxylic acid, while reduction can produce furan-2-methanol.

Scientific Research Applications

3-[1-[[5-(Hydroxymethyl)furan-2-yl]methyl]piperidin-4-yl]-1-morpholin-4-ylpropan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are investigated to understand its potential as a drug candidate.

    Medicine: Research focuses on its pharmacological properties and potential therapeutic uses.

    Industry: It is explored for its applications in materials science and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism by which 3-[1-[[5-(Hydroxymethyl)furan-2-yl]methyl]piperidin-4-yl]-1-morpholin-4-ylpropan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. Detailed studies using molecular dynamics simulations and biochemical assays help elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves.

    Metformin-related compounds: Biguanide class compounds used in diabetes treatment.

Uniqueness

What sets 3-[1-[[5-(Hydroxymethyl)furan-2-yl]methyl]piperidin-4-yl]-1-morpholin-4-ylpropan-1-one apart is its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research applications.

Properties

IUPAC Name

3-[1-[[5-(hydroxymethyl)furan-2-yl]methyl]piperidin-4-yl]-1-morpholin-4-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4/c21-14-17-3-2-16(24-17)13-19-7-5-15(6-8-19)1-4-18(22)20-9-11-23-12-10-20/h2-3,15,21H,1,4-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLWAIOTFMGUOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCC(=O)N2CCOCC2)CC3=CC=C(O3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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